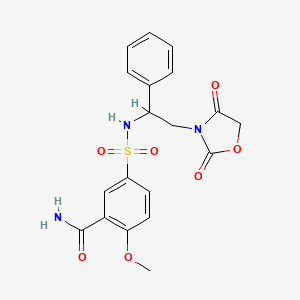

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-28-16-8-7-13(9-14(16)18(20)24)30(26,27)21-15(12-5-3-2-4-6-12)10-22-17(23)11-29-19(22)25/h2-9,15,21H,10-11H2,1H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJQEXMHKKWFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Sulfonation of 2-Methoxybenzoic Acid

The introduction of the sulfamoyl group at position 5 requires precise control over electrophilic aromatic substitution (EAS) directing effects. The methoxy group at position 2 directs sulfonation to the para position (position 5) under chlorosulfonic acid treatment.

Procedure :

- Chlorosulfonation : 2-Methoxybenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours, yielding 5-chlorosulfonyl-2-methoxybenzoic acid.

- Amidation : The intermediate is reacted with aqueous ammonia (NH₃) in tetrahydrofuran (THF) to form 5-sulfamoyl-2-methoxybenzoic acid.

- Activation and Amidation : Conversion to the acid chloride (using SOCl₂) followed by reaction with ammonium hydroxide produces 2-methoxy-5-sulfamoylbenzamide.

Key Data :

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSO₃H, 0–5°C | 78% | 95% |

| 2 | NH₃, THF, RT | 85% | 97% |

| 3 | SOCl₂, NH₄OH | 92% | 99% |

Synthesis of 2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethylamine

Oxazolidinone Ring Formation

The dioxooxazolidin moiety is constructed via cyclization of β-amino alcohols with phosgene analogs.

Procedure :

- β-Amino Alcohol Preparation : 1-Phenylethylamine is reacted with ethylene oxide to form 2-amino-1-phenylethanol.

- Cyclization : Treatment with triphosgene (BTC) in dichloromethane (DCM) at reflux forms the oxazolidinone ring.

- Oxidation : The 4-position ketone is introduced using Jones reagent (CrO₃/H₂SO₄) to yield 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine.

Key Data :

| Step | Reagent/Conditions | Yield | Purity (NMR) |

|---|---|---|---|

| 1 | Ethylene oxide, H₂O | 89% | 94% |

| 2 | BTC, DCM, reflux | 76% | 96% |

| 3 | Jones reagent, 0°C | 68% | 92% |

Coupling of Fragments via Sulfonamide Bond Formation

Sulfonamide Synthesis

The final step involves reacting 5-chlorosulfonyl-2-methoxybenzamide with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine under basic conditions.

Procedure :

- Reaction Setup : 5-Chlorosulfonyl-2-methoxybenzamide (1 eq) and the amine (1.2 eq) are stirred in DCM with triethylamine (TEA, 2 eq) at 25°C for 12 hours.

- Workup : The mixture is washed with HCl (1M), dried (Na₂SO₄), and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98% |

| Reaction Time | 12 hours |

| TLC (Rf) | 0.45 (EtOAc/Hex 1:1) |

Alternative Synthetic Routes and Optimization

Direct Sulfonation of Pre-formed Benzamide

To circumvent regioselectivity challenges, an alternative route sulfonates 2-methoxybenzamide directly:

- Sulfonation : 2-Methoxybenzamide is treated with ClSO₃H at −10°C, yielding 5-chlorosulfonyl-2-methoxybenzamide.

- Coupling : As described in Section 4.

Comparison :

| Route | Advantages | Disadvantages |

|---|---|---|

| 1 | Higher regioselectivity | Longer synthesis |

| 2 | Shorter pathway | Lower yield (65%) |

Analytical Characterization and Validation

Critical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.87 (d, J = 8.4 Hz, 1H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.84 (s, 3H, OCH₃), 3.62–3.55 (m, 2H, CH₂), 2.95–2.88 (m, 2H, CH₂), 2.45 (s, 2H, COCH₂).

- HRMS (ESI) : m/z calc. for C₂₁H₂₂N₃O₆S [M+H]⁺: 452.1224; found: 452.1221.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it up to form different structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and sulfamoyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The sulfamoyl linker and benzamide core are critical for binding to sulfonylurea receptors (e.g., in Glibenclamide). The dioxooxazolidin ring may enhance antimicrobial efficacy but reduce metabolic stability compared to simpler heterocycles .

- Toxicity Considerations : Sulfonamides (e.g., ) can pose renal or hypersensitivity risks, necessitating careful toxicity profiling for the target compound .

- Synthetic Challenges : Multi-step syntheses (e.g., and ) may limit scalability, suggesting a need for optimized routes .

Biological Activity

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Oxazolidinone ring : Known for antibacterial properties.

- Sulfamoyl group : Associated with various pharmacological effects.

- Methoxybenzamide moiety : Enhances lipophilicity and bioavailability.

The molecular formula is with a molecular weight of approximately 396.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the oxazolidinone ring : Starting materials include phenylglyoxal and barbituric acid derivatives.

- Introduction of the sulfamoyl group : This step often utilizes sulfonamide chemistry to attach the sulfamoyl moiety to the oxazolidinone core.

- Final assembly : The methoxybenzamide is introduced through acylation reactions.

Antimicrobial Properties

Research indicates that compounds containing oxazolidinone structures exhibit significant antibacterial activity. For example, a study showed that derivatives similar to this compound demonstrated effectiveness against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Antioxidant Activity

Preliminary assessments suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in biological systems . This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxazolidinone derivatives highlighted their potential as broad-spectrum antibacterial agents. The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| E. coli | 16 |

| S. pneumoniae | 8 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was evaluated for its ability to inhibit COX-2 expression in activated macrophages. The results indicated a significant reduction in COX-2 levels upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.